molecular formula C24H22N4O2S2 B2961470 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876941-56-9

2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2961470
CAS No.: 876941-56-9
M. Wt: 462.59
InChI Key: NZHAYBDDSCMZET-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound known for its unique structure and properties. This compound falls within the family of bipyrazoles, which are characterized by their fused pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process involving pyrazole ring formation, sulfonation, and subsequent aromatic substitution reactions. Key steps include:

  • Formation of the pyrazole rings: : Typically involves cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.

  • Sulfonation: : Introduction of the sulfonyl group via sulfonation reagents like sulfonyl chlorides in the presence of bases.

  • Aromatic substitution: : Utilizing electrophilic aromatic substitution reactions to attach various aromatic groups under controlled temperature and pressure.

Industrial Production Methods

Industrial synthesis may leverage batch or continuous flow reactors for scaling up the production process, ensuring consistent quality and yield. Reaction conditions are optimized to maximize the purity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : Reacts with oxidizing agents, leading to potential modifications in the sulfonyl or thiophenyl groups.

  • Reduction: : Can be reduced under catalytic hydrogenation conditions, affecting the double bonds or reducing sulfonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially in the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Halogenating agents like bromine, alkyl halides for alkylation.

Major Products

  • Oxidation products: : Sulfonic acids, altered thiophenyl derivatives.

  • Reduction products: : Reduced sulfonyl group compounds, hydrogenated aromatic systems.

  • Substitution products: : Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used in various catalytic systems due to its stable structure and reactivity.

  • Ligand synthesis: : Serves as a ligand in coordination chemistry for creating complex metal-organic frameworks.

Biology

  • Enzyme inhibition: : Investigated for potential use as an enzyme inhibitor in biochemical assays.

Medicine

  • Drug development: : Explored for its pharmacological properties in developing new therapeutic agents, particularly in anti-inflammatory and anticancer treatments.

Industry

  • Material science: : Used in the development of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or bind to receptor proteins, modulating their activity and triggering biological effects. The pathways involved often include inhibition of specific enzymes or alteration of signaling pathways critical for cell function.

Comparison with Similar Compounds

Comparison

  • Structural uniqueness: : While other bipyrazoles may share a similar core structure, the unique substitution pattern on 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole sets it apart in terms of reactivity and application.

  • Reactivity: : Its reactivity profile differs significantly due to the presence of specific functional groups like the sulfonyl and thiophenyl groups.

List of Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole

  • 3,4-Dihydro-1H,2H-3,4-bipyrazole

  • 1,5-Diphenyl-3-p-tolylpyrazole

This compound's distinct characteristics make it a valuable entity in scientific research and various industrial applications. Its unique reactivity and structural properties ensure its continued relevance and exploration in multiple fields.

Properties

IUPAC Name

3-(4-methylphenyl)-4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)24-20(16-27(26-24)19-7-4-3-5-8-19)22-15-21(23-9-6-14-31-23)25-28(22)32(2,29)30/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHAYBDDSCMZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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